Home > Products > Building Blocks P8645 > 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol - 85599-32-2

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Catalog Number: EVT-417719
CAS Number: 85599-32-2
Molecular Formula: C8H10N4O
Molecular Weight: 178.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554)

  • Compound Description: PF-00868554 is a potent and selective hepatitis C virus (HCV) polymerase inhibitor. This compound demonstrated favorable pharmacokinetic properties and progressed to Phase II clinical trials for treating genotype 1 HCV. []
  • Relevance: PF-00868554 shares the core structure of the [, , ]triazolo[1,5-a]pyrimidine system with 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol. This structural similarity is significant as it suggests potential antiviral activity for compounds containing this specific scaffold.

3-[6-(2,4-Dichlorophenyl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazin-3-yl]propan-1-ol

  • Compound Description: This compound's crystal structure reveals planar triazole and benzene rings, while the thiadiazine ring adopts a screw-boat conformation. Intermolecular hydrogen bonding contributes to the stability of its crystal structure. []
  • Relevance: Although this compound features a propan-1-ol substituent at a similar position to 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, the core heterocyclic system differs. Instead of the [, , ]triazolo[1,5-a]pyrimidine scaffold, it incorporates a [, , ]triazolo[3,4-b][1,3,4]thiadiazine core, making it structurally distinct but noteworthy in the context of similar substitutions.

(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

  • Compound Description: PDM-042 is a highly potent and selective phosphodiesterase 10A (PDE10A) inhibitor. Preclinical studies in rats demonstrated excellent brain penetration, high target occupancy rates, and good oral bioavailability. PDM-042 showed efficacy in reversing behavioral deficits relevant to schizophrenia with a reduced propensity for adverse effects compared to existing antipsychotics. []
  • Relevance: While 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol contains the [, , ]triazolo[1,5-a]pyrimidine moiety, PDM-042 features a closely related [, , ]triazolo[1,5-a]pyrazine core. This close structural similarity highlights the potential of subtle variations within this class of heterocycles to yield compounds with distinct pharmacological profiles.

6-(4-Methoxybenzyl)-9-((tetrahydro-2H-pyran-4-yl)methyl)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one

  • Compound Description: This compound represents a potent and selective inhibitor of phosphodiesterase 1B (PDE1B) with demonstrated oral bioavailability and brain penetration. Importantly, this compound showed significant memory-enhancing properties in preclinical models. []
  • Relevance: Similar to 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, this molecule contains a [, , ]triazolo[1,5-c]pyrimidinone core. Despite the fusion of additional rings in this analog, the presence of the shared core structure suggests a potential for modulation of PDE1B activity. This finding further emphasizes the versatility of the [, , ]triazolo[1,5-a]pyrimidine scaffold in medicinal chemistry.

Note: The provided scientific literature predominantly focuses on specific derivatives of [, , ]triazolo[1,5-a]pyrimidines, limiting the identification of directly analogous compounds to 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol.

Overview

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a chemical compound that belongs to the class of triazolo derivatives. This compound is characterized by its unique structure which combines a triazole ring with a pyrimidine moiety, making it of interest in medicinal chemistry, particularly in the development of anticancer agents. The compound's ability to interact with biological pathways highlights its potential therapeutic applications.

Source and Classification

This compound is derived from the [1,2,4]triazolo[1,5-a]pyrimidine framework, which has been extensively studied for its biological activities. Triazolo derivatives are known for their diverse pharmacological properties, including anticancer and antimicrobial activities. The specific classification of 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol falls under heterocyclic compounds due to the presence of nitrogen atoms in its ring structure.

Synthesis Analysis

Methods

The synthesis of 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol typically involves several steps:

  1. Formation of the Triazole Ring: The initial step often includes the cyclization of appropriate precursors such as hydrazines and carbonyl compounds.
  2. Pyrimidine Integration: Following the formation of the triazole ring, pyrimidine derivatives can be introduced through nucleophilic substitution reactions.
  3. Final Hydroxylation: The introduction of the propanol group can be achieved via reduction or substitution reactions that yield the final alcohol product.

Technical details regarding these methods can be found in various synthetic organic chemistry literature where similar compounds are discussed .

Molecular Structure Analysis

Structure

The molecular structure of 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol features a triazole ring fused with a pyrimidine moiety. The specific arrangement of atoms contributes to its biological activity.

Chemical Reactions Analysis

Reactions

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol can participate in various chemical reactions:

  1. Nucleophilic Substitution: The hydroxyl group can act as a nucleophile in substitution reactions.
  2. Oxidation: The alcohol group can be oxidized to form aldehydes or ketones.
  3. Condensation Reactions: It may also undergo condensation with other functional groups to form more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity .

Mechanism of Action

Process

The mechanism of action for 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol primarily involves its interaction with specific biological targets such as enzymes or receptors involved in cancer pathways.

Data from studies indicate that compounds within this class may inhibit key signaling pathways (e.g., ERK signaling), leading to reduced cell proliferation and increased apoptosis in cancer cell lines . This suggests that the compound could serve as a potential therapeutic agent against various cancers.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol include:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in polar solvents like water and ethanol.

Chemical Properties

Chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the nucleophilic nature of the hydroxyl group.

Relevant data regarding these properties can assist researchers in understanding how to handle and utilize this compound effectively .

Applications

Scientific Uses

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol has significant potential applications in scientific research:

  • Anticancer Research: Due to its ability to inhibit critical pathways involved in tumor growth.
  • Pharmaceutical Development: As a lead compound for developing new drugs targeting various diseases.

The ongoing research into triazolo derivatives continues to reveal their importance in drug discovery and development processes .

Synthesis and Structural Optimization of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Synthetic Pathways for Triazolopyrimidine Core Functionalization

The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine core, and its subsequent functionalization at the C6 position with a 3-hydroxypropyl chain, primarily relies on cyclocondensation strategies. A highly efficient route involves the reaction of pre-formed 5-aminotriazole derivatives with β-dicarbonyl compounds or their synthetic equivalents. For 6-position-specific alkylation, enaminonitrile intermediates are particularly valuable. These intermediates undergo regioselective cyclization with hydrazine derivatives under controlled conditions to yield the triazolopyrimidine scaffold. Microwave-assisted synthesis has emerged as a superior method, significantly enhancing reaction efficiency and yield. For instance, irradiating enaminonitrile intermediates with appropriate nucleophiles at 120°C for 15 minutes achieves yields up to 72%, drastically reducing reaction times compared to conventional heating methods [2]. Industrial-scale production employs continuous-flow reactors to optimize critical parameters such as temperature control (80–120°C), solvent recovery (using ethanol/water mixtures), and catalytic recycling (employing bases like morpholine or diethylamine) [2].

Table 1: Synthetic Method Comparison for 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

MethodConditionsKey AdvantagesYield Range (%)Scale Suitability
Conventional HeatingReflux, 6-24 hoursSimple setup40-55Lab-scale
Microwave-Assisted120°C, 15 minutesHigh efficiency, rapid, reduced side products65-72Lab to Pilot
Continuous-Flow80-120°C, residence time optimizationScalable, precise control, solvent recovery70-85Industrial

Chemoselective Displacement Strategies for C6/C7 Substitution

Achieving chemoselective substitution at the C6 versus C7 position of the triazolopyrimidine core is critical for obtaining the target compound, 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, and avoiding undesired regioisomers (e.g., the 7-substituted variant). This selectivity hinges on exploiting the inherent electronic asymmetry of the bicyclic system. The C6 position exhibits greater electrophilicity compared to C7 due to the electron-withdrawing nature of the adjacent nitrogen atoms (N1 and N4). Halogenation (chlorination or bromination) typically occurs regioselectively at C6. Subsequent nucleophilic displacement, such as coupling with pre-formed 3-hydroxypropanenucleophiles or transition-metal-catalyzed cross-coupling (e.g., Suzuki, Negishi), enables the introduction of the propanol chain. Careful optimization of leaving groups (chloro vs. bromo vs. triflate) and catalyst systems (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/XPhos) is essential. Protecting group strategies for the terminal hydroxyl (-OH) group (e.g., silylation or acetylation) are often necessary before certain coupling reactions to prevent side reactions, followed by mild deprotection to regenerate the alcohol [6].

Role of Alkyne-Containing Side Chains in Enhancing Bioavailability

While the specific side chain in the target compound is a saturated 3-hydroxypropyl group, structure-activity relationship (SAR) studies within the broader class of 1,2,4-triazolo[1,5-a]pyrimidines reveal the significant impact of alkynyl-containing side chains on bioavailability and potency. Replacing alkyl chains with terminal alkynes (e.g., -CH₂C≡CH, -C≡C-CH₂OH) introduces a rigid linear geometry and potential for hydrogen bonding via the alkyne C-H bond. This modification often enhances target binding affinity (e.g., within the ATP-binding pocket of PI3K isoforms) and improves metabolic stability by reducing susceptibility to oxidative metabolism compared to purely alkyl chains. Furthermore, alkynes can serve as bioisosteres for groups like esters or amides, improving cell permeability. Although 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol itself lacks an alkyne, its saturated chain provides conformational flexibility and the terminal hydroxyl group offers a crucial hydrogen bond donor/acceptor site, contributing significantly to solubility and interactions with biological targets, as evidenced by improved physicochemical profiles in matched molecular pair analyses [6].

Matched Molecular Pair Analyses for SAR Refinement

Matched Molecular Pair Analysis (MMPA) is a powerful computational technique used to systematically evaluate the impact of specific structural changes on biological activity and physicochemical properties. Applying MMPA to triazolopyrimidine derivatives, including variations around the C6 substituent like 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol, has been instrumental in refining SAR. Key findings include:

  • Chain Length Optimization: Comparing propanol (n=3, as in the target compound) vs. ethanol (n=2) vs. butanol (n=4) chains revealed a clear optimum at n=3 for balancing PI3Kβ inhibitory activity (IC₅₀ ~ 0.100 μM) and cellular potency (growth inhibition in PTEN-deficient cells). Shorter chains (n=2) showed reduced potency, likely due to insufficient reach into a hydrophobic pocket, while longer chains (n=4) increased lipophilicity without significant potency gains, potentially reducing solubility [6].
  • Terminal Group Modification: Replacing the primary hydroxyl (-CH₂OH) with a methyl group (-CH₃) resulted in a substantial drop in activity (often >10-fold increase in IC₅₀), underscoring the critical role of the hydrogen-bonding capability of the OH group for target engagement. Converting the OH to a carboxylic acid (-COOH) drastically altered physicochemical properties (increased polarity, charge) and generally abolished PI3Kβ inhibition, highlighting the sensitivity of the binding site to charged groups [6].
  • Core Substitution Synergy: MMPA comparing compounds with identical C6 propanol chains but differing at C7 (e.g., H vs. methyl vs. methoxy) demonstrated that small hydrophobic groups at C7 could synergistically enhance potency when combined with the C6 propanol chain, potentially through improved van der Waals contacts or subtle conformational effects. This synergy was crucial in identifying compounds with sub-micromolar IC₅₀ values against PI3Kβ and promising inhibition of downstream AKT phosphorylation [6] [3].

Table 2: Key SAR Insights from Matched Molecular Pair Analysis (MMPA) of C6 Substituents

Structural Change (Matched Pair)Typical Impact on PI3Kβ IC₅₀Key Inferences
-CH₂CH₂CH₂OH (Propanol) vs. -CH₂CH₂OH (Ethanol)~3-5 fold decrease with EthanolOptimal spacer length (n=3) crucial for reaching binding pocket
-CH₂CH₂CH₂OH vs. -CH₂CH₂CH₃ (Propyl)~10-50 fold increase with PropylTerminal -OH is vital for H-bonding; removal drastically reduces affinity
-CH₂CH₂CH₂OH vs. -CH₂CH₂CH₂OCH₃ (Methoxypropyl)~2-5 fold increase with MethoxypropylEther oxygen can maintain H-bond acceptance, but methyl reduces polarity
-CH₂CH₂CH₂OH vs. -C≡C-CH₂OH (Propargyl Alcohol)Comparable or slightly better with AlkyneAlkyne rigidity can be beneficial; C-H bond may act as weak H-bond donor
-CH₂CH₂CH₂OH + C7-H vs. -CH₂CH₂CH₂OH + C7-CH₃~2-3 fold decrease without C7-CH₃Synergistic effect: Small hydrophobic group at C7 enhances potency of C6 propanol

These MMPA-driven insights provide a rational basis for the selection of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol and closely related analogues as optimized scaffolds for further development, particularly as β-isoform selective phosphatidylinositol 3-kinase (PI3Kβ) inhibitors and potentially for other targets like PDEs [3] [6].

Molecular Structure of 3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

N      N  ||     ||  N--C-----C  /   |     | \  /    C--N  |  \  |       |  |   |  C       |  C   C  |       |  ||  |  C--C-C-C-OH  N  | | |  H H H  

Properties

CAS Number

85599-32-2

Product Name

3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

IUPAC Name

3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

InChI

InChI=1S/C8H10N4O/c13-3-1-2-7-4-9-8-10-6-11-12(8)5-7/h4-6,13H,1-3H2

InChI Key

IQKLNRWUTAAYQD-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=NC=NN21)CCCO

Canonical SMILES

C1=C(C=NC2=NC=NN21)CCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.